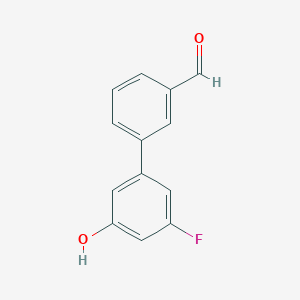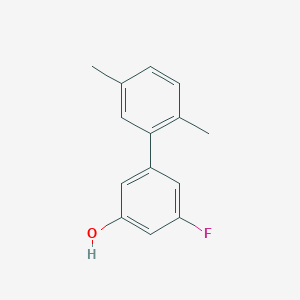
4-(2,5-Dimethylphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% (4-DMFP-3-F) is a synthetic compound that has been studied for its potential applications in biochemical, physiological, and scientific research. It is a colorless, crystalline solid that has a melting point of approximately 105°C. The compound is soluble in water, alcohol, and organic solvents. It has a molecular weight of 201.18 g/mol and a molecular formula of C10H11FO.
Applications De Recherche Scientifique
4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications, including as an antioxidant, as a ligand for metal ions, and as a substrate for enzymes. It has also been used as a reagent for the synthesis of other compounds, and as a tool for the investigation of the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% is not fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells and tissues. It is also believed to act as a ligand for metal ions, forming complexes with them and thus modulating their activity. In addition, it is thought to act as a substrate for enzymes, allowing them to catalyze reactions that would otherwise be difficult or impossible to achieve.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% have not been thoroughly studied. However, in vitro studies have shown that the compound has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. It also has a low toxicity profile, making it safe to use in laboratory settings. The main limitation of the compound is its relatively low solubility in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% in scientific research. These include further investigation into its antioxidant and anti-inflammatory properties, as well as its potential applications in drug development. Additionally, further research is needed to explore its potential as a substrate for enzymes and its ability to form complexes with metal ions. Finally, further studies should be conducted to better understand its mechanism of action and its potential applications in other areas of biomedical research.
Méthodes De Synthèse
4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% is synthesized by a two-step reaction involving the Friedel-Crafts alkylation of 2,5-dimethylphenol with 3-fluorobenzyl bromide. The product is then isolated and purified by column chromatography. The reaction is carried out in an inert atmosphere and requires the use of a strong base, typically anhydrous potassium carbonate, as a catalyst.
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-4-10(2)13(7-9)12-6-5-11(16)8-14(12)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJIZCJHPDIFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684124 |
Source


|
| Record name | 2-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-50-9 |
Source


|
| Record name | 2-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














